molecular formula C11H9N3O2 B2934560 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 1808640-12-1

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No.: B2934560
CAS No.: 1808640-12-1
M. Wt: 215.212
InChI Key: VLXSBDIZYCORGD-UHFFFAOYSA-N
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Description

The compound 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a pyridine-based heterocyclic molecule characterized by a dihydropyridinone core substituted with hydroxy and (pyridin-2-yl)amino groups. The conjugated system within the dihydropyridinone ring may also contribute to electronic delocalization, affecting reactivity and stability.

Properties

IUPAC Name

3-hydroxy-N-pyridin-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-8-4-3-7-13-10(8)11(16)14-9-5-1-2-6-12-9/h1-7,15H,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRIRNGYPMYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several pyridine derivatives and heterocyclic systems. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Hydrogen Bonding Groups Biological Activity References
2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one C11H10N3O2 Hydroxy, amino, pyridin-2-yl OH, NH Not reported -
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C14H11NO3 OH, pyridin-2-yl, propenone OH Flavonoid-like activity
(17E)-(Pyridin-2-yl)methylidene androstane derivative C21H27N3O Pyridin-2-yl, pyrrolidin-1-yl NH (pyrrolidinyl) Apoptosis in lung cancer A549 cells
Methyl 3-(2-aminopyridin-3-yl)acrylate C9H10N2O2 Amino, acrylate ester NH2 Not reported

Key Observations:

  • Biological Activity : While the target compound’s bioactivity remains unstudied, the (pyridin-2-yl)methylidene substituent in androstane derivatives has demonstrated apoptosis-inducing effects in cancer cells, suggesting that similar substituents in the target molecule could confer biological relevance .

Physicochemical Properties

  • Solubility: The hydroxy and amino groups in the target compound likely enhance aqueous solubility relative to ester-containing analogs (e.g., Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, ), which rely on hydrophobic methoxy groups.
  • Crystallinity: Hydrogen bonding patterns, as analyzed via graph set theory (), predict that the target compound may form stable crystalline networks, akin to flavone derivatives in , but with distinct packing due to its open-chain dihydropyridinone core.

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